molecular formula C19H25N5 B7775925 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

Cat. No.: B7775925
M. Wt: 323.4 g/mol
InChI Key: WFROMEGOURCVLP-UHFFFAOYSA-N
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Description

4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (CAS: 524057-32-7) is a synthetic organic compound with the molecular formula C₁₉H₂₅N₅ and a molecular weight of 323.44 g/mol . Its structure features a piperidine ring substituted with a benzyl group at the 4-position and a carboximidamide moiety linked to a 4,6-dimethylpyrimidin-2-yl group. The 4,6-dimethylpyrimidin-2-yl substituent is notable for its prevalence in herbicidal agents, such as sulfonylureas and pyrimidinylbenzoates, which exhibit high bioactivity due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .

The compound is stored at +4°C with a purity of 95%, suggesting stability under controlled conditions .

Properties

IUPAC Name

4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROMEGOURCVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the reaction of specific reagents under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while ensuring safety and cost-effectiveness. These methods often involve large-scale reactions and may utilize advanced technologies such as microwave-assisted synthesis or continuous flow reactors to enhance efficiency and control .

Chemical Reactions Analysis

Types of Reactions: 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives and intermediates that are valuable for further chemical synthesis and applications .

Scientific Research Applications

4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a diagnostic tool. In industry, it may be utilized in the production of specialized materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules that play a role in the compound’s activity .

Comparison with Similar Compounds

Sulfometuron-methyl

  • Molecular Formula : C₁₅H₁₆N₄O₄S
  • Key Features : A sulfonylurea herbicide containing the 4,6-dimethylpyrimidin-2-yl group.
  • Activity: Inhibits ALS, leading to weed control in cereals and non-crop areas. Its efficacy is attributed to the pyrimidinyl group’s role in target-site binding .

4,6-Bis(2-thienylsulfanyl)-2-pyrimidinylamine

  • Molecular Formula : C₁₂H₉N₃S₄
  • Key Features : A pyrimidine derivative with thienylsulfanyl substituents.
  • Differentiation : The sulfur-rich structure may enhance electron-deficient interactions compared to the dimethylpyrimidinyl group in the target compound .

N-1,3-Benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

  • Molecular Formula : C₁₄H₁₅N₅O₂
  • Key Features : A guanidine derivative with a benzodioxolyl group.
  • Differentiation : The guanidine moiety may alter solubility and hydrogen-bonding capacity compared to the carboximidamide group in the target compound .

N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide

  • Molecular Formula : C₁₆H₂₀N₅
  • Key Features: A tetrahydroquinoline-carboximidamide derivative.
  • Differentiation : The fused aromatic ring system could influence lipophilicity and membrane permeability relative to the benzyl-piperidine structure .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₁₉H₂₅N₅ 323.44 Benzyl, dimethylpyrimidinyl Not explicitly reported
Sulfometuron-methyl C₁₅H₁₆N₄O₄S 364.38 Sulfonylurea, dimethylpyrimidinyl ALS inhibition (herbicidal)
4,6-Bis(2-thienylsulfanyl)-2-pyrimidinylamine C₁₂H₉N₃S₄ 323.48 Thienylsulfanyl Not reported
N-1,3-Benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₄H₁₅N₅O₂ 293.31 Benzodioxolyl, guanidine Not reported
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboximidamide C₁₆H₂₀N₅ 282.37 Tetrahydroquinoline, carboximidamide Not reported

Research Findings and Mechanistic Insights

Role of Pyrimidinyl Moieties : The 4,6-dimethylpyrimidin-2-yl group is a critical pharmacophore in herbicides like sulfometuron-methyl, enabling strong binding to ALS enzymes . This suggests that the target compound’s pyrimidinyl group may confer similar bioactivity, though empirical validation is required.

Substituent Effects: Benzyl vs. Carboximidamide vs. Guanidine: Carboximidamide groups (as in the target compound) are less basic than guanidine derivatives (e.g., ZX-AN016158), which could modulate interactions with acidic residues in target enzymes .

Synthetic Pathways: Analogous compounds are often synthesized via nucleophilic substitution or coupling reactions involving pyrimidinyl chlorides and amines/alcohols (e.g., route A/B in aryloxy-phenoxy acetate synthesis) .

Q & A

Q. Example Workflow :

Initial solution via direct methods (SHELXS).

Iterative refinement of positional/displacement parameters.

Hydrogen placement via difference Fourier peaks .

What software tools are recommended for crystallographic data processing and refinement?

Q. Basic Research Focus

  • Data Collection : Bruker APEX3 for integration and absorption correction .
  • Structure Solution : SHELXD for direct methods or Patterson synthesis .
  • Refinement : SHELXL for small-molecule refinement; WinGX for graphical interface and validation .
  • Visualization : Mercury or Olex2 for hydrogen-bonding networks and packing diagrams .

Advanced Tip : Use SHELXE for experimental phasing in low-resolution cases .

How can computational methods complement experimental structural data?

Advanced Research Focus
While experimental data (e.g., SC-XRD) provide ground-truth geometries, density functional theory (DFT) can:

  • Predict electronic properties (e.g., charge distribution on the pyrimidine ring).
  • Validate hydrogen-bonding energies (e.g., N–H···N interactions ≈ 5–10 kcal/mol).
  • Simulate spectroscopic data (IR, NMR) for comparison with experimental results.

Limitations : Basis set selection and solvent effects may introduce deviations from crystallographic data.

What strategies optimize the synthesis of derivatives with modified benzyl or pyrimidine groups?

Advanced Research Focus
Derivatization requires tailored reaction conditions:

  • Benzyl Modifications : Electrophilic substitution (e.g., nitration) at the para position, monitored by HPLC.
  • Pyrimidine Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce methyl or aryl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate regioisomers.

Analytical Validation : LC-MS for purity assessment; SC-XRD to confirm structural integrity.

How are hydrogen atoms modeled in low-resolution X-ray datasets?

Q. Advanced Research Focus

  • Riding Model : H atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined with isotropic displacement parameters tied to parent atoms .
  • Difference Fourier Maps : For NH groups, H positions are located via peaks > 0.5 eÅ⁻³ and refined with distance restraints (N–H = 0.86 ± 0.01 Å) .
  • Disorder Handling : Split positions are modeled if thermal parameters exceed 1.5× the parent atom’s Ueq.

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